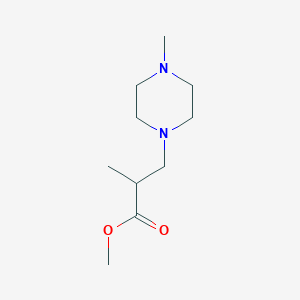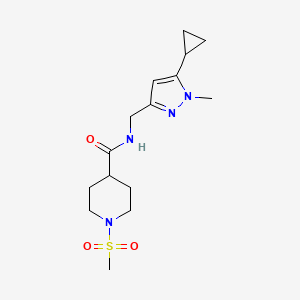![molecular formula C10H11N5O2 B2910956 6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid CAS No. 1211487-42-1](/img/structure/B2910956.png)
6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid” is a heterocyclic compound . It belongs to the class of triazole compounds which contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . The process involves union of a great number of potential synthetic substances consistently in laboratories around the world . The synthesis starts from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .Molecular Structure Analysis
The molecular structure of triazole compounds, including “this compound”, is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . This makes them versatile in terms of the biological activities they can exhibit. They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their well-being profile and excellent therapeutic index .作用機序
Target of Action
Compounds with similar structures have been reported to exhibit significant α-glucosidase inhibition activity and potent anticancer activity against a549 (human lung carcinoma) and mcf-7 (human breast cancer) cell lines .
Mode of Action
Similar compounds have been reported to inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates, and exhibit anticancer activity, presumably by interacting with cellular targets and inducing apoptosis .
Biochemical Pathways
Its anticancer activity suggests it may also influence cell cycle regulation and apoptosis pathways .
Pharmacokinetics
The pyrrolidine ring, a common feature in many bioactive compounds, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown significant α-glucosidase inhibition activity and potent anticancer activity against certain cell lines . These effects suggest that the compound may alter cellular metabolism and induce cell death in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid in lab experiments is its unique mechanism of action, which allows researchers to study the function of specific neurotransmitter receptors. This compound is also relatively easy to synthesize, making it a cost-effective tool for researchers. However, one limitation of using this compound is that it has not been extensively studied in vivo, and its long-term effects on biological systems are not well understood.
将来の方向性
There are a range of future directions for research on 6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid, including further studies on its mechanism of action and its potential use in drug discovery. This compound could also be studied for its potential therapeutic effects in various neurological and psychiatric disorders. Additionally, future studies could focus on developing more potent and selective this compound analogs that could be used as research tools or potential drug candidates.
合成法
6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,6-dichloropyridazine with sodium azide to form 2-azido-6-chloropyridazine. This compound is then reacted with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde to form 6-chloro-3-(1,3-diphenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine. Finally, this compound is reacted with pyrrolidine-1-carboxylic acid to form this compound.
科学的研究の応用
6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid has been studied for its potential use in a range of scientific research applications. One of the main areas of interest is in the field of neuroscience, where this compound has been found to have a unique mechanism of action that makes it useful for studying the function of certain neurotransmitter receptors. This compound has also been studied for its potential use in drug discovery, as it has been found to interact with a range of biological targets.
特性
IUPAC Name |
6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c16-10(17)9-12-11-7-3-4-8(13-15(7)9)14-5-1-2-6-14/h3-4H,1-2,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXNLTUXVRDHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3C(=O)O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Fluoro-N-[2-(2-morpholin-4-yl-2-oxoethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2910874.png)





![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2910882.png)
![1-Ethyl-4-{[3-(3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}piperazine](/img/structure/B2910883.png)
![1-[[2-(Diethoxyphosphorylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-phenylthiourea](/img/structure/B2910887.png)
![N-[2-(3-Fluoropyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2910891.png)


![4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2910895.png)

